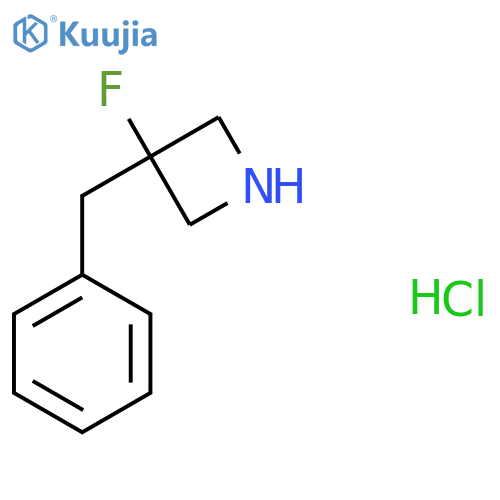Cas no 1884189-95-0 (3-Benzyl-3-fluoroazetidine hydrochloride)

1884189-95-0 structure
商品名:3-Benzyl-3-fluoroazetidine hydrochloride
CAS番号:1884189-95-0
MF:C10H13ClFN
メガワット:201.668325185776
CID:5056626
3-Benzyl-3-fluoroazetidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-benzyl-3-fluoroazetidine hydrochloride
- 3-benzyl-3-fluoroazetidine;hydrochloride
- 3-Benzyl-3-fluoroazetidine hydrochloride
-
- インチ: 1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
- InChIKey: HGGHGMHWNFAEAS-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CC2C=CC=CC=2)CNC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 148
- トポロジー分子極性表面積: 12
3-Benzyl-3-fluoroazetidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-5627-2.5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 2.5g |
$1726.0 | 2023-09-06 | |
| TRC | B227441-1g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 1g |
$ 1230.00 | 2022-06-07 | ||
| Life Chemicals | F2147-5627-0.5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 0.5g |
$819.0 | 2023-09-06 | |
| TRC | B227441-500mg |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 500mg |
$ 795.00 | 2022-06-07 | ||
| Life Chemicals | F2147-5627-5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 5g |
$2589.0 | 2023-09-06 | |
| TRC | B227441-100mg |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Life Chemicals | F2147-5627-0.25g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 0.25g |
$778.0 | 2023-09-06 | |
| Life Chemicals | F2147-5627-10g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 10g |
$3625.0 | 2023-09-06 | |
| Life Chemicals | F2147-5627-1g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 1g |
$863.0 | 2023-09-06 |
3-Benzyl-3-fluoroazetidine hydrochloride 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1884189-95-0 (3-Benzyl-3-fluoroazetidine hydrochloride) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
